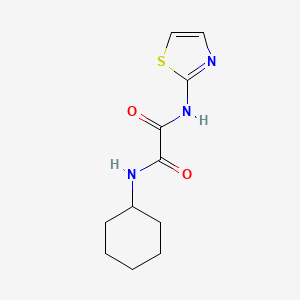

N-cyclohexyl-N'-(1,3-thiazol-2-yl)oxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

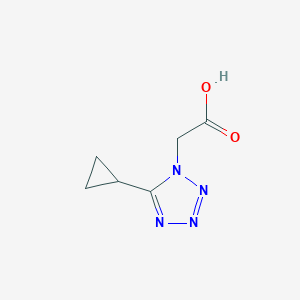

“N-cyclohexyl-N’-(1,3-thiazol-2-yl)oxamide” is a chemical compound that contains a thiazole ring. Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities .

Synthesis Analysis

The synthesis of thiazole derivatives has been a topic of interest in recent years due to their wide range of biological activities . For instance, a series of new N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives was synthesized and characterized by 1H, 13C NMR and IR spectroscopy and mass-spectrometry .

Molecular Structure Analysis

The molecular structure of “N-cyclohexyl-N’-(1,3-thiazol-2-yl)oxamide” can be determined using various spectroscopic techniques. For example, the structure configuration of newly synthesized compounds has been determined by elemental analysis and various spectroscopic (IR, HNMR and GCMS) techniques .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-cyclohexyl-N’-(1,3-thiazol-2-yl)oxamide” can be determined using various techniques. For example, the molecular weight of the compound is 182.29 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .

Wissenschaftliche Forschungsanwendungen

Heterocyclic Assembly Formation

N-cyclohexyl-N'-(1,3-thiazol-2-yl)oxamide is involved in the synthesis of heterocyclic compounds, showcasing its utility in forming complex structures such as 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-triones. These compounds are achieved through cyclocondensation reactions, indicating the chemical's role in creating new heterocyclic assemblies with potential applications in drug design and material science (Obydennov et al., 2017).

Synthesis of Cyclic Dipeptidyl Ureas

Another application is in the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, representing a new class of cyclic dipeptidyl ureas. This process involves reactions with cyclohexyl or benzyl isocyanide, highlighting its versatility in synthesizing novel classes of compounds that could serve as the basis for developing new therapeutic agents (Sañudo et al., 2006).

Electrophilic Aminations

N-cyclohexyl-N'-(1,3-thiazol-2-yl)oxamide plays a role in electrophilic aminations with oxaziridines, facilitating the synthesis of a variety of nitrogen-containing compounds. This process is crucial for the creation of azines, hydrazines, diaziridines, and other aminated derivatives, underscoring its importance in synthetic chemistry for developing pharmaceuticals and agrochemicals (Andreae & Schmitz, 1991).

Peptide Synthesis and Drug Resistance Reversal

The compound is also integral to the total synthesis of dendroamide A, a novel cyclic peptide with the capability to reverse drug resistance in tumor cells. This application showcases its potential in cancer therapy, particularly in overcoming resistance to chemotherapy (Xia & Smith, 2001).

Antiallergy Agents

Furthermore, derivatives of N-cyclohexyl-N'-(1,3-thiazol-2-yl)oxamide have been synthesized as potent, orally active antiallergy agents. These compounds have demonstrated significant activity in rat models, offering insights into new treatments for allergic conditions (Hargrave et al., 1983).

Zukünftige Richtungen

The future directions for research on “N-cyclohexyl-N’-(1,3-thiazol-2-yl)oxamide” and related compounds could include further exploration of their synthesis, characterization, and biological activities. Additionally, more research could be conducted to understand their mechanisms of action and potential applications in various fields .

Eigenschaften

IUPAC Name |

N-cyclohexyl-N'-(1,3-thiazol-2-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2S/c15-9(13-8-4-2-1-3-5-8)10(16)14-11-12-6-7-17-11/h6-8H,1-5H2,(H,13,15)(H,12,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKZXNFOCUOWOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C(=O)NC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-N'-(1,3-thiazol-2-yl)oxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[(6-oxospiro[2.5]octan-2-yl)methyl]carbamate](/img/structure/B2602285.png)

![2-(3-oxo-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2602286.png)

![3-(2-ethoxyethyl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine](/img/structure/B2602291.png)

![2-(4-ethoxyphenyl)-4-(ethylthio)-7-methyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2602296.png)

![2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2602297.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2602298.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2602301.png)

![ethyl 2-(2-benzamidooxazole-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2602302.png)

![1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]azetidin-3-amine](/img/structure/B2602308.png)